N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with a suitable hydrazine derivative.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-4-(4-chlorophenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide
- N-[(3S,4R)-4-(4-fluorophenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide
Uniqueness
N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of the methyl group on the phenyl ring. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-5-10-25-15(3)18(11-22-25)21(27)24-12-19(20(13-24)23-16(4)26)17-8-6-14(2)7-9-17/h6-9,11,19-20H,5,10,12-13H2,1-4H3,(H,23,26)/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPTXLDPDKIYNQ-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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